molecular formula C15H18ClN5O3S B4341521 4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE

4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE

Cat. No.: B4341521
M. Wt: 383.9 g/mol
InChI Key: LJTLYQFPMFGXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE is a sulfonamide derivative known for its antimicrobial properties. It is commonly used in veterinary medicine to treat bacterial infections. The compound is characterized by its complex structure, which includes a butylamino group, a carbonyl group, a pyridazinyl ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the pyridazinyl ring: The 6-chloro-3-pyridazinyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the butylamino group:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated purification systems: To isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group in the pyridazinyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted pyridazinyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial activity and potential use in treating bacterial infections.

    Medicine: Investigated for its potential therapeutic effects in treating infections.

    Industry: Utilized in the development of veterinary pharmaceuticals.

Mechanism of Action

The compound exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the butylamino group and the pyridazinyl ring, which contribute to its distinct antimicrobial properties and spectrum of activity.

Properties

IUPAC Name

1-butyl-3-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O3S/c1-2-3-10-17-15(22)18-11-4-6-12(7-5-11)25(23,24)21-14-9-8-13(16)19-20-14/h4-9H,2-3,10H2,1H3,(H,20,21)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTLYQFPMFGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.